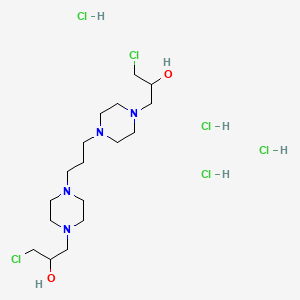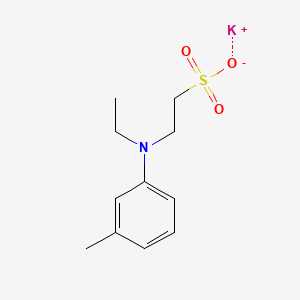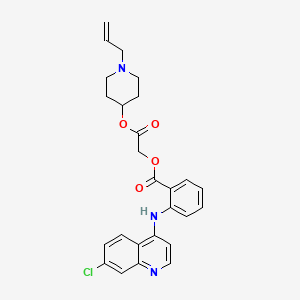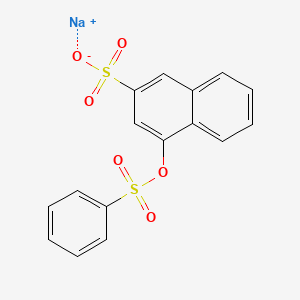
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and a benzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
科学研究应用
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
N-Ethyl-3-piperidyl benzilate: An anticholinergic drug with similar structural features.
Benidipine hydrochloride: A calcium channel blocker with a piperidine ring.
Piperidine derivatives: Various compounds containing the piperidine ring used in pharmaceuticals.
Uniqueness
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is unique due to its specific combination of a piperidine ring, phenyl group, and benzyl group. This combination provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.
属性
CAS 编号 |
94913-87-8 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC 名称 |
1,2-diphenyl-1-piperidin-3-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c21-19(17-10-5-2-6-11-17,18-12-7-13-20-15-18)14-16-8-3-1-4-9-16;/h1-6,8-11,18,20-21H,7,12-15H2;1H |
InChI 键 |
NSPHUBQPVRUSIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)



